Yo-Pro-3(2+)

Description

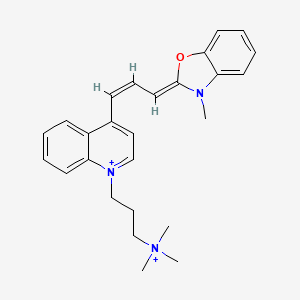

Structure

3D Structure

Properties

Molecular Formula |

C26H31N3O+2 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

trimethyl-[3-[4-[(Z,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium |

InChI |

InChI=1S/C26H31N3O/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23/h5-9,11-17,19H,10,18,20H2,1-4H3/q+2 |

InChI Key |

JIYYUKBHTPHYQP-UHFFFAOYSA-N |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C\C=C/C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Yo-Pro-3(2+): An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and applications of Yo-Pro-3(2+), a far-red fluorescent nucleic acid stain. Detailed experimental protocols and data are presented to facilitate its use in research and drug development.

Core Properties and Chemical Structure

Yo-Pro-3 is a carbocyanine dye that exhibits a significant increase in fluorescence upon binding to nucleic acids. It is structurally characterized by a benzoxazolium and a quinolinium moiety linked by a polymethine bridge. This structure confers its specific spectral properties and cell permeability characteristics.

| Chemical and Physical Properties | |

| Chemical Formula | C26H31I2N3O[1] |

| Molecular Weight | 655.36 g/mol [2] |

| Excitation Maximum (with DNA) | 612 nm[3][4] |

| Emission Maximum (with DNA) | 631 nm[3][4] |

| Extinction Coefficient (ε) | 100,100 cm⁻¹M⁻¹[5] |

| Quantum Yield (Φ) | 0.16[5] |

| Solubility | Soluble in DMSO[1] |

| Appearance | Solid |

Mechanism of Action and Cellular Staining

Yo-Pro-3 is a cell-impermeant dye, meaning it cannot cross the intact plasma membrane of live, healthy cells. However, in apoptotic and necrotic cells, the compromised cell membrane allows the dye to enter and intercalate with DNA, leading to a bright fluorescent signal. This differential permeability is the basis for its use in cell viability and apoptosis assays.

The following diagram illustrates the mechanism of Yo-Pro-3 staining in different cell populations.

Experimental Protocols

Cell Viability and Apoptosis Assay using Flow Cytometry

This protocol outlines a common method for distinguishing between live, apoptotic, and necrotic cells using Yo-Pro-3 in combination with a vital dye like Propidium Iodide (PI).

Materials:

-

Yo-Pro-3 Iodide (1 mM solution in DMSO)

-

Propidium Iodide (PI) (1 mg/mL solution in water)

-

Phosphate-buffered saline (PBS), cold

-

Cell suspension (e.g., Jurkat cells treated to induce apoptosis)

-

Flow cytometer with appropriate lasers and filters (e.g., 488 nm excitation for PI, 594 or 633 nm laser for Yo-Pro-3)

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your cell line of interest using a suitable method. Include untreated control cells.

-

Harvest the cells and wash them once with cold PBS.

-

Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[6]

-

-

Staining:

-

To 1 mL of the cell suspension, add Yo-Pro-3 to a final concentration of 0.1 µM.

-

Add Propidium Iodide to a final concentration of 1.5 µM.

-

Incubate the cells on ice, protected from light, for 20-30 minutes.[4]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Excite Yo-Pro-3 with a laser line around 612 nm (e.g., 594 nm or 633 nm) and detect emission around 631 nm.

-

Excite PI with a 488 nm laser and detect emission around 617 nm.

-

Use unstained, Yo-Pro-3 only, and PI only stained cells to set up compensation.

-

Data Interpretation:

-

Live cells: Will show low to no fluorescence for both Yo-Pro-3 and PI.

-

Apoptotic cells: Will be positive for Yo-Pro-3 (far-red fluorescence) and negative for PI.

-

Necrotic/Late Apoptotic cells: Will be positive for both Yo-Pro-3 and PI.

The following diagram illustrates the general workflow for this assay.

References

- 1. Oxazole Red (YO-PRO®-3), 1 mM in DMSO - Biotium [biotium.com]

- 2. Invitrogen™ Monomeric Cyanine Nucleic Acid Stains | Fisher Scientific [fishersci.ca]

- 3. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of Yo-Pro-3(2+) on DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yo-Pro-3 is a carbocyanine-based monomeric nucleic acid stain characterized by its far-red fluorescence upon binding to DNA.[1] As a cell-impermeant dye, it serves as a crucial tool in cell-based assays for identifying apoptotic and necrotic cells, which exhibit compromised plasma membranes that allow for the dye's entry.[2][3] In its unbound state, Yo-Pro-3 is intrinsically non-fluorescent; however, upon association with double-stranded DNA (dsDNA), it undergoes a significant enhancement in fluorescence quantum yield.[4] This property, combined with its high binding affinity for dsDNA, makes it a sensitive probe for nucleic acid detection in various applications, including fluorescence microscopy and flow cytometry.[1][5] This guide provides a comprehensive overview of the mechanism of action of Yo-Pro-3 on DNA, including its binding characteristics, relevant experimental protocols, and quantitative data.

Core Mechanism of Action: DNA Intercalation

The primary mechanism by which Yo-Pro-3 interacts with DNA is believed to be intercalation .[6] This mode of binding involves the insertion of the planar aromatic ring system of the Yo-Pro-3 molecule between the base pairs of the DNA double helix. This interaction is stabilized by non-covalent forces, including van der Waals interactions and electrostatic interactions between the positively charged dye and the negatively charged phosphate backbone of DNA.

Upon intercalation, the Yo-Pro-3 molecule becomes physically constrained within the DNA structure. This restriction of rotational and vibrational freedom is thought to be the principal reason for the dramatic increase in its fluorescence quantum yield. In the unbound state, the molecule can readily dissipate absorbed energy through non-radiative pathways (e.g., molecular vibrations and rotations). However, when intercalated, these non-radiative decay pathways are hindered, leading to a higher probability of energy dissipation through the emission of photons, i.e., fluorescence.

References

- 1. Oxazole Red (YO-PRO®-3), 1 mM in DMSO - Biotium [biotium.com]

- 2. TO-PRO-3 Stain | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Invitrogen Monomeric Cyanine Nucleic Acid Stains PO-PRO-1 Iodide | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.nl]

- 6. FluoroFinder [app.fluorofinder.com]

Yo-Pro-3(2+): A Technical Guide to its Spectroscopic Properties and Applications in Cell Viability and Apoptosis Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent probe Yo-Pro-3, detailing its spectral characteristics, methodologies for its use in key cell-based assays, and the underlying signaling pathways it helps to elucidate. Yo-Pro-3 is a carbocyanine nucleic acid stain that is impermeant to live cells but can penetrate the compromised plasma membranes of apoptotic and necrotic cells, making it a valuable tool for assessing cell viability and programmed cell death.

Core Spectroscopic and Physicochemical Properties

Yo-Pro-3 exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids. This property, combined with its distinct spectral profile in the far-red region, minimizes spectral overlap with other common fluorophores, making it suitable for multiplexing experiments.

| Property | Value | Reference |

| Excitation Maximum (λex) | 612 nm | [1][2][3] |

| Emission Maximum (λem) | 631 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 100,100 cm⁻¹M⁻¹ (when bound to DNA) | |

| Fluorescence Quantum Yield (Φ) | 0.16 (when bound to DNA) | |

| Molecular Weight | 655 g/mol |

Mechanism of Cellular Uptake in Apoptotic Cells

Yo-Pro-3's utility as an apoptosis marker is intrinsically linked to changes in plasma membrane permeability during programmed cell death. In early apoptosis, the activation of caspase-3 triggers a cascade of events, one of which is the opening of pannexin channels and P2X7 receptors on the cell surface. This process creates pores large enough for Yo-Pro-3 to enter the cell and intercalate with DNA, resulting in a significant increase in fluorescence.

Mechanism of Yo-Pro-3 uptake during apoptosis.

Experimental Protocols

Apoptosis and Necrosis Assay using Flow Cytometry

This protocol distinguishes between live, apoptotic, and necrotic cell populations.

Materials:

-

Yo-Pro-3 Iodide (1 mM solution in DMSO)

-

Propidium Iodide (PI) (1 mg/mL solution in water)

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Cell suspension (1 x 10⁶ cells/mL)

-

Flow cytometer with 488 nm and/or 633 nm laser excitation

Procedure:

-

Prepare a 1 µM working solution of Yo-Pro-3 in PBS.

-

Prepare a 1 µg/mL working solution of PI in PBS.

-

Adjust cell density to 1 x 10⁶ cells/mL in cold PBS.

-

To 1 mL of the cell suspension, add 1 µL of the 1 mM Yo-Pro-3 stock solution (final concentration 1 µM) and 1 µL of the 1 mg/mL PI stock solution (final concentration 1 µg/mL).

-

Incubate the cells on ice, protected from light, for 20-30 minutes.

-

Analyze the stained cells by flow cytometry without washing.

-

Excite Yo-Pro-3 with a 488 nm or 633 nm laser and collect emission around 630 nm.

-

Excite PI with a 488 nm laser and collect emission around 617 nm.

-

Interpretation of Results:

-

Live cells: Yo-Pro-3 negative, PI negative

-

Apoptotic cells: Yo-Pro-3 positive, PI negative

-

Necrotic/Late Apoptotic cells: Yo-Pro-3 positive, PI positive

References

Yo-Pro-3: A Technical Guide for Cell Biology Researchers

Yo-Pro-3 is a carbocyanine-based, far-red fluorescent nucleic acid stain that serves as a critical tool in cell biology for identifying cells with compromised plasma membranes. As a cell-impermeant dye, it is selectively taken up by cells in later stages of apoptosis and necrosis, making it an invaluable probe for studies of cell viability and programmed cell death. This guide provides an in-depth overview of Yo-Pro-3, its applications, and detailed protocols for its use.

Core Principles and Applications

Yo-Pro-3 operates on the principle of differential membrane permeability. In healthy, viable cells, the intact plasma membrane excludes the dye. However, as cells undergo apoptosis or necrosis, the integrity of the plasma membrane is compromised, allowing Yo-Pro-3 to enter the cell. Once inside, it intercalates with double-stranded DNA (dsDNA), leading to a significant enhancement of its fluorescence.[1][2] This property allows researchers to distinguish between live, apoptotic, and necrotic cell populations, particularly when used in combination with other fluorescent probes.

The primary applications of Yo-Pro-3 in cell biology include:

-

Identification of dead and membrane-compromised cells: Yo-Pro-3 is a reliable marker for cell death in various experimental systems.[1]

-

Apoptosis and necrosis assays: When used in conjunction with other dyes such as Yo-Pro-1 or propidium iodide (PI), Yo-Pro-3 can help differentiate between early apoptotic, late apoptotic, and necrotic cells.[3][4][5]

-

Flow cytometry: It is well-suited for high-throughput analysis of cell viability and apoptosis by flow cytometry.[3][6]

-

Fluorescence microscopy: Yo-Pro-3 is used as a nuclear counterstain in fixed and permeabilized cells and to visualize dead cells in live-cell imaging experiments.[7][8]

Quantitative Data

The spectral and physical properties of Yo-Pro-3 are summarized in the table below.

| Property | Value | Reference(s) |

| Excitation Maximum (with dsDNA) | 612 nm | [7][9] |

| Emission Maximum (with dsDNA) | 631 nm | [7][9] |

| Molecular Weight | 655 g/mol | [10] |

| Molar Extinction Coefficient | 100,100 cm⁻¹M⁻¹ | [10] |

| Quantum Yield | 0.16 | [10] |

| Recommended Laser Line | 594 nm (He-Ne) | [11] |

| Common Filter Set | Far-Red (e.g., Cy®5) | [12] |

| Supplied Concentration | 1 mM in DMSO | [1] |

Experimental Protocols

Apoptosis and Necrosis Analysis by Flow Cytometry

This protocol describes the simultaneous use of Yo-Pro-3 and Propidium Iodide (PI) to differentiate between live, apoptotic, and necrotic cells.

Materials:

-

Yo-Pro-3 Iodide (1 mM in DMSO)

-

Propidium Iodide (PI) (1 mg/mL in water)

-

Phosphate-Buffered Saline (PBS)

-

Cell suspension (e.g., Jurkat cells treated with an apoptosis-inducing agent)

-

Flow cytometer with 488 nm and/or 561 nm laser excitation capabilities

Protocol:

-

Cell Preparation:

-

Induce apoptosis in your cell line of choice using a suitable method. Include both positive and negative (untreated) control samples.

-

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cells once with cold PBS and resuspend the cell pellet in 1X binding buffer or PBS to a concentration of approximately 1 x 10⁶ cells/mL.[4]

-

-

Staining:

-

To 1 mL of the cell suspension, add Yo-Pro-3 to a final concentration of 0.1 µM and PI to a final concentration of 1.5 µM.

-

Gently vortex the cell suspension and incubate for 20-30 minutes on ice or at room temperature, protected from light.[4]

-

-

Data Acquisition:

-

Analyze the stained cells by flow cytometry as soon as possible after staining.

-

Excite the stained cells with a 488 nm or 561 nm laser.

-

Collect the fluorescence emission using appropriate filters:

-

Yo-Pro-3 (or a spectrally similar dye like PE-Cy5): ~660/20 nm bandpass filter.

-

PI: ~610/20 nm or ~670 nm longpass filter.[4]

-

-

Use unstained and single-stained controls to set up compensation and gates correctly.

-

Expected Results:

-

Live cells: Low fluorescence in both the Yo-Pro-3 and PI channels.

-

Apoptotic cells: High Yo-Pro-3 fluorescence and low PI fluorescence.

-

Necrotic/Late Apoptotic cells: High fluorescence in both the Yo-Pro-3 and PI channels.

Fluorescence Microscopy of Dead Cells

This protocol outlines the use of Yo-Pro-3 to visualize dead cells in a population using fluorescence microscopy.

Materials:

-

Yo-Pro-3 Iodide (1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filter sets

Protocol:

-

Cell Preparation:

-

Culture cells under conditions that may induce cell death.

-

Gently wash the cells twice with PBS.

-

-

Staining:

-

Prepare a working solution of Yo-Pro-3 in PBS or an appropriate buffer at a final concentration of 1-10 µM.[6] The optimal concentration may need to be determined empirically.

-

Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.

-

-

Imaging:

-

Wash the cells gently twice with PBS to remove excess dye.

-

Mount the coverslip or place the imaging dish on the microscope stage.

-

Visualize the cells using a far-red filter set (e.g., Cy®5). Dead cells will exhibit bright nuclear fluorescence.

-

Signaling Pathways and Experimental Workflows

Apoptosis Detection Using Yo-Pro-3 and PI

The following diagram illustrates the progression of a cell through apoptosis and necrosis, and how Yo-Pro-3 and PI can be used to distinguish these stages.

Caption: Stages of cell death and the points of entry for Yo-Pro-3 and PI.

Experimental Workflow for Flow Cytometry

The diagram below outlines a typical experimental workflow for analyzing cell viability using Yo-Pro-3 in flow cytometry.

Caption: A standard workflow for cell viability analysis using Yo-Pro-3.

References

- 1. Oxazole Red (YO-PRO®-3), 1 mM in DMSO - Biotium [biotium.com]

- 2. TO-PRO-3 Stain | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. YO-PRO™-3 Iodide (612/631), 1 mM Solution in DMSO, 1 mL - FAQs [thermofisher.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. TO-PRO-3 is an optimal fluorescent dye for nuclear counterstaining in dual-colour FISH on paraffin sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monomeric Cyanine Nucleic Acid Stains YO-PRO-3 Iodide | Buy Online | Invitrogen™ [thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Invitrogen™ Monomeric Cyanine Nucleic Acid Stains | Fisher Scientific [fishersci.ca]

- 12. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to the DNA Binding Affinity and Specificity of Yo-Pro-3(2+)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yo-Pro-3 is a far-red fluorescent, cell-impermeant, monomeric carbocyanine dye. Its fluorescence is significantly enhanced upon binding to nucleic acids, making it a valuable tool in cellular and molecular biology. A member of the "PRO" family of cyanine dyes, Yo-Pro-3 is structurally related to other well-known DNA stains and is often utilized as a nuclear counterstain in fixed and permeabilized cells, as well as an indicator of apoptosis and cell death. This technical guide provides a comprehensive overview of the DNA binding affinity and specificity of Yo-Pro-3, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key processes and workflows.

Core Properties of Yo-Pro-3

Yo-Pro-3's utility stems from its distinct spectral properties and high affinity for double-stranded DNA (dsDNA). The dye is virtually non-fluorescent in solution but exhibits a dramatic increase in quantum yield upon binding to DNA.

| Property | Value | Reference |

| Chemical Name | 4-[(3-Methyl-2(3H)-benzoxazolylidene)methyl]-1-[3-(trimethylammonio)propyl]-quinolinium diiodide | [1] |

| Molecular Weight | 655.26 g/mol | [1] |

| Excitation Maximum (DNA-bound) | ~612 nm | [2][3] |

| Emission Maximum (DNA-bound) | ~631 nm | [2][3] |

| Fluorescence Enhancement (upon DNA binding) | 20- to 200-fold for the "3-series" of monomeric cyanine dyes | [4] |

| Cell Permeability | Impermeant to live cells | [1][3] |

DNA Binding Affinity and Thermodynamics

Yo-Pro-3, like other monomeric cyanine dyes, exhibits a strong binding affinity for dsDNA, with dissociation constants (Kd) generally falling within the micromolar range.[5][6] While specific thermodynamic studies on Yo-Pro-3 are limited in the readily available literature, data from the closely related dye, YO-PRO-1, can provide valuable context. For YO-PRO-1, the association constant (Ka) has been reported to be approximately 10^6 M^-1, which corresponds to a dissociation constant (Kd) of 1 µM.[7] It is important to note that binding affinity can be influenced by factors such as ionic strength and temperature.[7]

| Parameter | Value (Yo-Pro-1) | Method |

| Association Constant (Ka) | ~10^6 M⁻¹ | Not specified |

| Dissociation Constant (Kd) | ~1 µM | Calculated from Ka |

DNA Binding Specificity and Mechanism

The prevailing understanding is that monomeric cyanine dyes, including Yo-Pro-3, primarily bind to DNA through intercalation, where the planar aromatic ring system of the dye inserts between the base pairs of the DNA double helix. This mode of binding is supported by studies on analogous dyes. However, it has also been suggested that at higher dye-to-DNA ratios, or for related compounds like TO-PRO-3, a non-intercalative, or groove-binding, mode may also contribute.

Regarding sequence specificity, available evidence suggests that Yo-Pro-3 does not exhibit a strong preference for specific DNA sequences. A study investigating the effect of bromodeoxyuridine (BrdUrd) incorporation into DNA on the fluorescence of various dyes found that Yo-Pro-3 showed no sensitivity to BrdUrd substitution, indicating a lack of pronounced preference for AT-rich regions.[8][9] This is consistent with findings for the related dye, TO-PRO-1, which has been reported to bind to DNA without significant sequence selectivity.

Experimental Protocols

Determination of DNA Binding Affinity by Fluorescence Titration

This protocol outlines a general method for determining the dissociation constant (Kd) of Yo-Pro-3 for dsDNA using fluorescence spectroscopy. The principle relies on the significant increase in Yo-Pro-3 fluorescence upon binding to DNA.

Materials:

-

Yo-Pro-3 stock solution (e.g., 1 mM in DMSO)

-

Purified dsDNA of known concentration (e.g., calf thymus DNA)

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Dilute the Yo-Pro-3 stock solution in the binding buffer to a fixed final concentration (e.g., 1 µM).

-

Prepare a series of dsDNA dilutions in the binding buffer.

-

-

Fluorescence Measurement:

-

To a cuvette containing the Yo-Pro-3 solution, make successive additions of the dsDNA stock solution.

-

After each addition, mix gently and allow the solution to equilibrate for a few minutes.

-

Measure the fluorescence intensity at the emission maximum of DNA-bound Yo-Pro-3 (~631 nm) with excitation at its excitation maximum (~612 nm).

-

-

Data Analysis:

-

Correct the fluorescence data for dilution.

-

Plot the change in fluorescence intensity as a function of the total DNA concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Assessment of DNA Sequence Specificity by DNase I Footprinting

DNase I footprinting is a technique used to identify the binding site of a ligand on a DNA molecule. Regions where the ligand is bound are protected from cleavage by DNase I, leaving a "footprint" on an electrophoretic gel.[10][11][12]

Materials:

-

DNA fragment of interest, end-labeled with a radioactive or fluorescent tag

-

Yo-Pro-3

-

DNase I

-

DNase I digestion buffer

-

Stop solution (containing a chelating agent like EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Autoradiography film or fluorescence imager

Procedure:

-

Probe Preparation:

-

Prepare a DNA fragment of interest (e.g., by PCR or restriction digest) and end-label one strand with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

-

Binding Reaction:

-

Incubate the labeled DNA probe with varying concentrations of Yo-Pro-3 to allow binding to reach equilibrium. Include a control reaction with no Yo-Pro-3.

-

-

DNase I Digestion:

-

Add a low concentration of DNase I to each reaction and incubate for a short period, optimized to achieve partial digestion (on average, one cut per DNA molecule).

-

-

Reaction Termination and Sample Preparation:

-

Stop the digestion by adding a stop solution.

-

Denature the DNA fragments by heating.

-

-

Electrophoresis and Visualization:

-

Separate the DNA fragments by size using denaturing PAGE.

-

Visualize the fragments by autoradiography or fluorescence imaging.

-

-

Analysis:

-

Compare the cleavage pattern of the DNA in the presence and absence of Yo-Pro-3. A region of protection from DNase I cleavage (a "footprint") indicates a binding site for Yo-Pro-3. The lack of a distinct footprint would suggest non-specific binding.

-

Visualization of Key Processes

Apoptosis Detection Using Yo-Pro-3 and Propidium Iodide (PI)

Yo-Pro-3 is a sensitive indicator of early-stage apoptosis. In apoptotic cells, the plasma membrane becomes permeable to Yo-Pro-3, which enters the cell and stains the nucleus with green fluorescence. Propidium Iodide (PI), another cell-impermeant dye, is excluded from both live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is severely compromised, staining the nucleus red. This dual-staining strategy allows for the differentiation of live, apoptotic, and necrotic cell populations by flow cytometry or fluorescence microscopy.[13][14][15]

P2X7 Receptor Activation Pathway and Yo-Pro-1/3 Uptake

The P2X7 receptor is an ATP-gated ion channel that, upon prolonged activation, forms a non-selective pore in the cell membrane. This pore is large enough to allow the passage of molecules up to 900 Da. Yo-Pro dyes (including Yo-Pro-1 and likely the structurally similar Yo-Pro-3) can enter cells through this P2X7-mediated pore, where they then bind to nucleic acids and fluoresce. This phenomenon is utilized in assays to study P2X7 receptor activation.[2][13][16][17][18]

Conclusion

Yo-Pro-3 is a high-affinity dsDNA binding dye with spectral properties that make it a valuable tool for fluorescence-based applications, particularly in the study of apoptosis and as a nuclear counterstain. While its binding is generally considered to be non-sequence-specific and likely occurs via intercalation, further detailed biophysical studies are needed to provide precise quantitative data on its binding thermodynamics, stoichiometry, and the nuances of its interaction with different DNA structures. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the DNA binding properties of Yo-Pro-3 and to utilize it effectively in their experimental systems.

References

- 1. Viscosity measurements of DNA solutions with and without condensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viscosity of aqueous DNA solutions determined using dynamic light scattering - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Determination of binding stoichiometry by the continuous variation method: the Job plot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence enhancement of DNA-bound TO-PRO-3 by incorporation of bromodeoxyuridine to monitor cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mybiosource.com [mybiosource.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]

Understanding Yo-Pro-3(2+): A Technical Guide to Cell Impermeability and Apoptotic Permeability for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the cell impermeability of Yo-Pro-3, a sensitive fluorescent dye for the detection of apoptotic and necrotic cells. We will delve into the mechanisms of its exclusion from viable cells and its subsequent entry during the process of programmed cell death, explore its applications in quantitative assays, and provide detailed experimental protocols.

Part 1: Core Principles of Yo-Pro-3 Impermeability

Introduction to Yo-Pro-3

Yo-Pro-3 is a far-red fluorescent, cell-impermeant nucleic acid stain.[1][2] As a carbocyanine monomeric dye, it is virtually non-fluorescent in solution but exhibits a significant increase in fluorescence upon binding to DNA.[3][4] This property makes it an excellent tool for identifying cells that have lost their plasma membrane integrity, a hallmark of late apoptosis and necrosis.[5]

Mechanism of Cell Impermeability in Viable Cells

The cell impermeability of Yo-Pro-3 in healthy, viable cells is attributed to its molecular structure. As a dicationic molecule, Yo-Pro-3 possesses a net positive charge at physiological pH. The hydrophobic lipid bilayer of the plasma membrane acts as a formidable barrier to charged molecules, effectively preventing the passive diffusion of Yo-Pro-3 into the cytoplasm. The intact and selectively permeable nature of the plasma membrane in live cells is the primary factor ensuring the exclusion of this dye.

Mechanisms of Entry in Apoptotic and Necrotic Cells

The entry of Yo-Pro-3 into cells is a key indicator of compromised membrane integrity. During the later stages of apoptosis and in necrosis, the plasma membrane undergoes significant structural and functional changes, leading to increased permeability.

Apoptosis-Associated Entry:

In apoptotic cells, the entry of Yo-Pro-3 is not a result of simple membrane rupture but rather the opening of specific channels. The primary conduits for Yo-Pro-3 uptake during apoptosis are believed to be the P2X7 receptor and pannexin-1 (Panx1) channels .[6][7] The activation of these channels is a downstream event in the apoptotic signaling cascade.

-

P2X7 Receptor: This ATP-gated ion channel, when activated by high concentrations of extracellular ATP released from dying cells, forms a large, non-selective pore in the plasma membrane. This pore is large enough to allow the passage of molecules up to 900 Da, including Yo-Pro-3.[8][9]

-

Pannexin-1 Channels: These channels are also activated during apoptosis and can form large pores in the cell membrane, facilitating the entry of various molecules, including Yo-Pro-3.[7]

Necrotic Entry:

In necrotic cell death, the plasma membrane loses its integrity in a more catastrophic and unregulated manner, leading to the formation of large, non-specific holes. This allows for the free influx of extracellular molecules like Yo-Pro-3.

Part 2: Quantitative Data on Yo-Pro-3 Permeability

Fluorescent Properties of Yo-Pro-3

Yo-Pro-3 exhibits distinct spectral properties that are crucial for its application in fluorescence-based assays.

| Property | Value | Reference |

| Excitation Maximum (bound to DNA) | ~612 nm | [2][4] |

| Emission Maximum (bound to DNA) | ~631 nm | [2][4] |

| Fluorescence Enhancement upon DNA binding | 20- to 200-fold | [4] |

| Laser Excitation | He-Ne 594 nm | [4] |

Comparison of Yo-Pro-3 with Other Viability Dyes

Yo-Pro-3 is often used in conjunction with other fluorescent dyes to differentiate between different cell populations (viable, apoptotic, and necrotic).

| Dye | Primary Target | Excitation/Emission (nm) | Cell Permeability (Viable Cells) | Stains Apoptotic Cells | Stains Necrotic Cells | Reference |

| Yo-Pro-3 | Nucleic Acids | ~612/631 | No | Yes (late) | Yes | [2][4] |

| Yo-Pro-1 | Nucleic Acids | ~491/509 | No | Yes (early) | Yes | [10] |

| Propidium Iodide (PI) | Nucleic Acids | ~535/617 | No | No (early) | Yes | [10] |

| TO-PRO-3 | Nucleic Acids | ~642/661 | No | No (early) | Yes | [11][12] |

Part 3: Experimental Protocols

Apoptosis Detection using Yo-Pro-3 and Propidium Iodide by Flow Cytometry

This protocol is adapted from methods for Yo-Pro-1 and is suitable for distinguishing between live, apoptotic, and necrotic cells.

Materials:

-

Yo-Pro-3 Iodide (1 mM solution in DMSO)

-

Propidium Iodide (PI) (1 mg/mL solution in water)

-

Phosphate-Buffered Saline (PBS), cold

-

Cell suspension (e.g., Jurkat cells treated with an apoptosis inducer like staurosporine)

-

Flow cytometer with appropriate lasers and filters

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your cell line of choice using a suitable method. Include a negative control of untreated cells.

-

Harvest the cells and wash them once with cold PBS.

-

Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[13]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Excite Yo-Pro-3 with a laser around 594 nm and detect emission around 631 nm.

-

Excite PI with a 488 nm laser and detect emission around 617 nm.

-

Use unstained and single-stained controls to set up compensation and gates correctly.[14][15][16]

-

Gating Strategy:

-

Live cells: Yo-Pro-3 negative, PI negative

-

Early Apoptotic cells: Yo-Pro-1 is a better marker for early apoptosis.

-

Late Apoptotic cells: Yo-Pro-3 positive, PI negative/dim

-

Necrotic cells: Yo-Pro-3 positive, PI positive

-

-

P2X7 Receptor-Mediated Yo-Pro-3 Uptake Assay

This protocol is adapted from a high-throughput Yo-Pro-1 uptake assay and can be used to study P2X7 receptor activation.[8][17]

Materials:

-

HEK293 cells expressing the P2X7 receptor

-

Yo-Pro-3 Iodide

-

Assay Buffer (e.g., PBS with Ca2+ and Mg2+)

-

ATP or BzATP (P2X7 agonist)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Seed HEK293-P2X7 cells into a 96-well plate and culture overnight.

-

-

Assay:

-

Wash the cells with Assay Buffer.

-

Add Yo-Pro-3 solution (e.g., 2 µM in Assay Buffer) to each well.

-

Incubate for 10-15 minutes at 37°C.[8]

-

Measure baseline fluorescence using a microplate reader.

-

Add the P2X7 agonist (e.g., ATP to a final concentration of 1-5 mM) to induce receptor activation.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

Pannexin-1 Channel Permeability Assay using Yo-Pro-3

This protocol is based on studies investigating the role of pannexin-1 in dye uptake.[7]

Materials:

-

Cells expressing Pannexin-1 (e.g., J774 macrophages)

-

Yo-Pro-3 Iodide

-

Pannexin-1 inhibitors (e.g., carbenoxolone, mefloquine)

-

P2X7 receptor agonist (e.g., BzATP)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Treatment:

-

Pre-incubate cells with or without a pannexin-1 inhibitor for a designated time.

-

-

Dye Uptake:

-

Add Yo-Pro-3 to the cell culture medium.

-

Stimulate the cells with a P2X7 agonist to induce pannexin-1 channel opening.

-

Monitor Yo-Pro-3 uptake over time using fluorescence imaging or a plate reader.

-

-

Analysis:

-

Compare the rate and extent of Yo-Pro-3 uptake in the presence and absence of the pannexin-1 inhibitor to determine the role of these channels in dye permeability.

-

Part 4: Signaling Pathways and Experimental Workflows

Signaling Pathway of Apoptosis Leading to Yo-Pro-3 Uptake

Caption: Apoptotic signaling cascade leading to Yo-Pro-3 uptake.

Experimental Workflow for Assessing Apoptosis using Yo-Pro-3

Caption: Workflow for apoptosis analysis using Yo-Pro-3 and PI.

Logical Relationship of Yo-Pro-3 Uptake Mechanisms

Caption: Mechanisms of Yo-Pro-3 entry into dying cells.

Part 5: Conclusion

Yo-Pro-3 is a valuable tool for the detection of late-stage apoptotic and necrotic cells. Its cell impermeability in viable cells and its defined mechanisms of entry through specific channels in apoptotic cells provide a robust basis for its use in various assays. By understanding the core principles of its function and utilizing the detailed protocols provided, researchers can effectively employ Yo-Pro-3 to gain critical insights into cell death pathways, evaluate the efficacy of therapeutic agents, and advance our understanding of cellular physiology and pathology.

References

- 1. Evaluation of a Continuous Quantification Method of Apoptosis and Necrosis in Tissue Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monomeric Cyanine Nucleic Acid Stains YO-PRO-3 Iodide | Buy Online | Invitrogen™ [thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Invitrogen Monomeric Cyanine Nucleic Acid Stains TO-PRO-3 Iodide | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]

- 5. Probes for the Nucleus—Section 12.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. P2X7 receptor-Pannexin1 complex: pharmacology and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web-api.polscientific.com [web-api.polscientific.com]

- 9. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye [polscientific.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. TO-PRO-3 is an optimal fluorescent dye for nuclear counterstaining in dual-colour FISH on paraffin sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TO-PRO-3 Stain | Thermo Fisher Scientific - NP [thermofisher.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Compensation Controls | McGovern Medical School [med.uth.edu]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. blog.addgene.org [blog.addgene.org]

- 17. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]

Unlocking Cellular Insights: A Technical Guide to Yo-Pro-3 Quantum Yield Upon Nucleic Acid Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fluorescence quantum yield of Yo-Pro-3, a widely utilized carbocyanine dye in cellular imaging and analysis. A comprehensive understanding of its photophysical properties, particularly the significant enhancement of its quantum yield upon binding to nucleic acids, is critical for the accurate interpretation of experimental data and the development of novel assays. This document provides a detailed overview of the quantitative data, experimental methodologies for quantum yield determination, and the underlying molecular mechanisms of Yo-Pro-3 fluorescence.

Quantitative Data Summary

Yo-Pro-3 iodide is a fluorescent stain that exhibits a dramatic increase in fluorescence upon binding to nucleic acids. In its unbound state in aqueous solution, the dye is essentially non-fluorescent, with a very low quantum yield. This property is highly advantageous as it minimizes background fluorescence and enhances the signal-to-noise ratio in staining applications. Upon intercalation into double-stranded DNA (dsDNA), the quantum yield of Yo-Pro-3 increases significantly.

| Condition | Quantum Yield (Φ) | Excitation Max (λex) | Emission Max (λem) | Reference |

| Free in aqueous solution | < 0.01 | ~612 nm | ~631 nm | [2] |

| Bound to dsDNA | 0.16 | ~612 nm | ~631 nm | [3] |

| Bound to ssDNA | Not explicitly reported; expected to be lower than with dsDNA | Not explicitly reported | Not explicitly reported | [2] |

| Bound to RNA | Not explicitly reported; expected to be lower than with dsDNA | Not explicitly reported | Not explicitly reported | [2] |

Experimental Protocols: Determining Fluorescence Quantum Yield

The relative quantum yield of a fluorescent molecule is typically determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. For Yo-Pro-3, which has an emission maximum at approximately 631 nm, a suitable reference standard would be a dye with similar spectral properties, such as Rhodamine 101, which has a reported quantum yield of 0.98 in ethanol.[4]

Principle of the Comparative Method

The relative fluorescence quantum yield (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2)

Where:

-

Φ_ref is the quantum yield of the reference standard.

-

I_sample and I_ref are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_sample and A_ref are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively.

Detailed Methodology

Materials:

-

Yo-Pro-3 Iodide stock solution (e.g., 1 mM in DMSO)

-

Double-stranded DNA (dsDNA) stock solution (e.g., calf thymus DNA)

-

Reference standard dye (e.g., Rhodamine 101)

-

Appropriate buffer (e.g., Tris-EDTA buffer, pH 7.4)

-

Spectroscopic grade solvents (e.g., DMSO, ethanol, deionized water)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Yo-Pro-3 in DMSO.

-

Prepare a stock solution of dsDNA in TE buffer. Determine the concentration of the dsDNA solution accurately by measuring its absorbance at 260 nm.

-

Prepare a stock solution of the reference standard (e.g., Rhodamine 101) in a suitable solvent (e.g., ethanol).

-

-

Preparation of Working Solutions:

-

Sample (Yo-Pro-3 with dsDNA): Prepare a series of solutions containing a fixed concentration of Yo-Pro-3 (e.g., 1 µM) and varying concentrations of dsDNA in TE buffer. Allow the solutions to incubate at room temperature for a sufficient time to ensure complete binding.

-

Reference: Prepare a series of dilutions of the reference standard in the appropriate solvent.

-

Blank: Prepare a solution containing only the buffer or solvent used for the sample and reference.

-

Important: The absorbance of all sample and reference solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectra of all sample and reference solutions.

-

Record the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Using the fluorometer, measure the fluorescence emission spectra of all sample and reference solutions.

-

The excitation wavelength should be the same for both the sample and the reference.

-

Record the emission spectra over a range that covers the entire emission profile of both the sample and the reference.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Correct the recorded emission spectra for the instrument's wavelength-dependent response.

-

Integrate the area under the corrected emission spectrum for each sample and reference solution to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference series.

-

Determine the slope of the linear fit for both plots. The slope of the sample plot is proportional to I_sample / A_sample, and the slope of the reference plot is proportional to I_ref / A_ref.

-

Calculate the quantum yield of the Yo-Pro-3-dsDNA complex using the equation provided in section 2.1, substituting the ratio of the slopes for (I_sample / A_sample) / (I_ref / A_ref). If the same solvent is used for both sample and reference, the refractive index term (n_sample^2 / n_ref^2) can be considered to be 1.

-

Signaling Pathways and Experimental Workflows

The significant increase in Yo-Pro-3's quantum yield upon binding to nucleic acids is a result of a distinct molecular mechanism. In its free form, the molecule can readily undergo non-radiative decay through photoisomerization (rotation around the polymethine bridge). Upon intercalation between the base pairs of a nucleic acid, this rotational freedom is sterically hindered, which in turn favors the radiative decay pathway of fluorescence.

Signaling Pathway of Yo-Pro-3 Fluorescence Enhancement

Caption: Yo-Pro-3 fluorescence is enhanced by conformational restriction upon nucleic acid binding.

Experimental Workflow for Quantum Yield Determination

Caption: A stepwise workflow for determining the relative fluorescence quantum yield.

References

Navigating Cell Death: A Technical Comparison of YO-PRO-1 and YO-PRO-3 for Apoptosis Detection

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and differentiation of apoptotic and necrotic cells are critical in various fields of biological research and drug development. Among the arsenal of fluorescent probes available, the cyanine dyes YO-PRO-1 and YO-PRO-3 have emerged as valuable tools for assessing cell viability and the progression of cell death. This in-depth technical guide provides a comprehensive comparison of these two probes, detailing their mechanisms of action, spectral properties, and experimental applications in apoptosis detection.

Core Principles of Apoptosis Detection with YO-PRO Dyes

Healthy, viable cells maintain an intact plasma membrane that is impermeable to many molecules, including YO-PRO-1 and YO-PRO-3. During the early stages of apoptosis, one of the key cellular changes is an alteration in plasma membrane permeability.[1] This increased permeability allows certain molecules, which are normally excluded, to enter the cell. It is this fundamental change that underpins the utility of YO-PRO-1 as an early marker of apoptosis.[2][3] Necrotic cells, characterized by a complete loss of membrane integrity, are readily permeable to a wider range of molecules, including both YO-PRO-1 and YO-PRO-3, as well as other viability dyes like Propidium Iodide (PI).

Quantitative Data Summary

A clear understanding of the physicochemical and spectral properties of fluorescent probes is paramount for designing and interpreting experiments. The following tables summarize the key quantitative data for YO-PRO-1 and YO-PRO-3.

Table 1: Spectral Properties

| Property | YO-PRO-1 | YO-PRO-3 |

| Excitation Maximum (DNA-bound) | 491 nm[4] | 612 nm |

| Emission Maximum (DNA-bound) | 509 nm[4] | 631 nm |

| Recommended Excitation Laser | 488 nm | 594 nm or 633 nm |

| Recommended Emission Filter | ~530/30 nm bandpass[5] | ~660/20 nm bandpass |

| Quantum Yield (DNA-bound) | ~0.5[6][7][8] | 0.16 |

Table 2: Physicochemical Properties

| Property | YO-PRO-1 | YO-PRO-3 |

| Molecular Charge | Dicationic (2+) | Dicationic (2+) |

| DNA Binding Affinity (Ka) | ~10^6 M⁻¹[8] | Data not readily available for direct comparison |

| Primary Application in Apoptosis | Early Apoptosis Detection[2] | Dead/Late-Stage Apoptotic Cell Staining |

Mechanism of Differential Staining

The differential permeability of apoptotic and necrotic cells to YO-PRO-1 and other viability dyes like Propidium Iodide (PI) allows for the clear distinction between different cell populations.

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. The following are detailed methodologies for using YO-PRO-1 and YO-PRO-3 in apoptosis detection.

Protocol 1: Early Apoptosis Detection using YO-PRO-1 and PI by Flow Cytometry

This protocol is designed to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

YO-PRO-1 Iodide (1 mM solution in DMSO)

-

Propidium Iodide (PI) (1 mg/mL solution in water)

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Binding Buffer (e.g., Annexin V Binding Buffer)

-

Cell suspension at 1 x 10⁶ cells/mL

-

Flow cytometer with 488 nm and preferably a second laser for PI excitation (e.g., 561 nm)

Procedure:

-

Cell Preparation: Induce apoptosis in your cell line of interest using a known method. Include both positive and negative (untreated) control samples. Harvest cells and wash once with cold PBS.

-

Cell Suspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Add YO-PRO-1 to the cell suspension to a final concentration of 0.1 µM.

-

Add PI to the cell suspension to a final concentration of 1.5 µM.

-

Gently vortex the tubes to mix.

-

-

Incubation: Incubate the cells on ice, protected from light, for 15-30 minutes.[5]

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible after incubation.

-

Excite YO-PRO-1 with the 488 nm laser and collect emission using a filter appropriate for green fluorescence (e.g., 530/30 nm).

-

Excite PI with the appropriate laser (e.g., 488 nm or 561 nm) and collect emission using a filter for red fluorescence (e.g., 610/20 nm or >670 nm).

-

Use unstained and single-stained controls to set up compensation correctly.

-

Data Interpretation:

-

Live cells: Negative for both YO-PRO-1 and PI.

-

Early apoptotic cells: Positive for YO-PRO-1 and negative for PI.[1]

-

Late apoptotic/necrotic cells: Positive for both YO-PRO-1 and PI.

Protocol 2: Staining of Dead and Late-Stage Apoptotic Cells with YO-PRO-3 by Fluorescence Microscopy

This protocol is suitable for visualizing cells with compromised membrane integrity.

Materials:

-

YO-PRO-3 Iodide (1 mM solution in DMSO)

-

Hoechst 33342 (1 mg/mL solution in water) for nuclear counterstaining

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Grow cells on coverslips or in imaging-compatible plates. Induce apoptosis as required.

-

Staining:

-

Dilute YO-PRO-3 in PBS or appropriate cell culture medium to a final concentration of 0.5-1.0 µM.

-

If counterstaining nuclei, add Hoechst 33342 to a final concentration of 1 µg/mL.

-

Remove the culture medium and add the staining solution to the cells.

-

-

Incubation: Incubate for 5-15 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells two to three times with PBS.

-

(Optional) Fixation: If desired, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Wash again with PBS.

-

Mounting and Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells using a fluorescence microscope with filter sets for DAPI (for Hoechst 33342) and a far-red channel (for YO-PRO-3).

Data Interpretation:

-

Live and early apoptotic cells: Should show minimal to no YO-PRO-3 staining.

-

Late apoptotic/necrotic cells: Will exhibit bright red nuclear staining with YO-PRO-3.

-

All cell nuclei will be stained blue with Hoechst 33342.

Signaling Pathways and Dye Entry

The entry of YO-PRO-1 into early apoptotic cells is linked to the activation of specific signaling pathways that alter membrane permeability. One such pathway involves the P2X7 purinergic receptor.

Concluding Remarks

Both YO-PRO-1 and YO-PRO-3 are valuable fluorescent probes for studying cell death. YO-PRO-1, with its ability to enter cells at an early stage of apoptosis, provides a sensitive tool for monitoring the initial phases of programmed cell death, especially when used in conjunction with a viability dye like PI.[1] YO-PRO-3, with its far-red emission, is an excellent choice for identifying late-stage apoptotic and necrotic cells, particularly in multicolor fluorescence experiments where spectral overlap with green and red fluorophores needs to be minimized. The choice between these two dyes will ultimately depend on the specific experimental question being addressed, the available instrumentation, and the desired stage of apoptosis to be detected.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxazole Yellow (YO-PRO®-1), 1 mM in DMSO - Biotium [biotium.com]

- 3. Evaluation of YO-PRO-1 as an early marker of apoptosis following radiofrequency ablation of colon cancer liver metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Invitrogen™ Monomeric Cyanine Nucleic Acid Stains | Fisher Scientific [fishersci.ca]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Flow Rate and Ionic Strength on the Stabilities of YOYO-1 and YO-PRO-1 Intercalated in DNA Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Yo-Pro-3(2+): Storage, Stability, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, stability, and handling of Yo-Pro-3, a carbocyanine nucleic acid stain. It also details its application in common cell health assays, offering insights for robust and reproducible experimental outcomes.

Yo-Pro-3: Core Properties and Handling

Yo-Pro-3 is a fluorescent dye that intercalates with DNA and is commonly used in cell-based assays to identify apoptotic and necrotic cells. It is a cell-impermeant dye, meaning it cannot cross the intact membranes of live cells. However, in the early stages of apoptosis, changes in the plasma membrane allow Yo-Pro-3 to enter and stain the cell's nucleus. In late-stage apoptosis and necrosis, the cell membrane becomes fully compromised, allowing for the entry of other dyes, such as Propidium Iodide (PI), which is often used in conjunction with Yo-Pro-3.

Storage and Handling Recommendations

Proper storage and handling of Yo-Pro-3 are critical to maintain its performance and ensure the reliability of experimental results. The dye is typically supplied as a 1 mM solution in dimethyl sulfoxide (DMSO).

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -5°C to -30°C | [1] |

| Light Exposure | Protect from light | [1] |

| Formulation | Typically 1 mM in DMSO | [1] |

| Long-term Storage | For long-term storage, aliquoting the solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. | [2] |

| Handling Before Use | Before use, warm the vial to room temperature and centrifuge briefly to collect the DMSO solution at the bottom of the vial. | [3] |

Stability Profile of Yo-Pro-3

While specific quantitative stability data for Yo-Pro-3 under various conditions is not extensively published, the general properties of cyanine dyes provide valuable insights into their stability.

Factors Influencing Cyanine Dye Stability

The stability of cyanine dyes like Yo-Pro-3 can be influenced by several factors. Understanding these can help in designing experiments and interpreting results accurately.

| Factor | Influence on Stability | General Recommendations | Source(s) |

| Temperature | Higher temperatures can accelerate the degradation of cyanine dyes. | Store at recommended low temperatures. For experimental use, allow the solution to equilibrate to room temperature just before use and avoid prolonged incubation at elevated temperatures. | [4] |

| pH | The fluorescence intensity of some cyanine dyes can be pH-dependent. While some cyanine dyes show stable fluorescence across a range of pH values, acidic environments can decrease the fluorescence of others. | Use in buffered solutions within the recommended pH range for the specific assay. For Yo-Pro-3, this is typically physiological pH (around 7.4). | [5] |

| Photobleaching | Exposure to excitation light can lead to the irreversible photochemical destruction of the dye, resulting in a loss of fluorescence. | Minimize the exposure of the dye to light during storage and experimental procedures. Use appropriate neutral density filters and minimize exposure times during fluorescence microscopy. | [6][7] |

| Freeze-Thaw Cycles | Repeated freezing and thawing can degrade the dye. | Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles. | [2] |

Experimental Protocols

Protocol for Apoptosis Assay using Yo-Pro-3 and Propidium Iodide (PI) with Flow Cytometry

This protocol describes a common method for distinguishing between live, apoptotic, and necrotic cells.

Materials:

-

Yo-Pro-3 Iodide (1 mM in DMSO)

-

Propidium Iodide (PI) solution (e.g., 1 mg/mL in water)

-

Phosphate-Buffered Saline (PBS)

-

Cell suspension to be analyzed

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your target cells using the desired method. Include appropriate positive and negative controls.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in cold PBS at a concentration of approximately 1 x 10^6 cells/mL.[8]

-

-

Staining:

-

To 1 mL of the cell suspension, add 1 µL of Yo-Pro-3 stock solution (final concentration ~1 µM) and 1 µL of PI stock solution (final concentration will vary depending on the stock, but a common final concentration is 1-2 µg/mL).

-

Gently mix and incubate the cells on ice for 20-30 minutes, protected from light.[8]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Excite Yo-Pro-3 with a 488 nm laser and detect its emission in the green fluorescence channel (e.g., FITC channel, ~530/30 nm bandpass).

-

Excite PI with the 488 nm laser and detect its emission in the red fluorescence channel (e.g., PE-Texas Red channel, >610 nm).

-

Use unstained, Yo-Pro-3 only, and PI only stained cells to set up compensation and gates correctly.

-

Expected Results:

-

Live cells: Will show low to no fluorescence in both green and red channels.

-

Apoptotic cells: Will show green fluorescence (Yo-Pro-3 positive) but low red fluorescence (PI negative).[9]

-

Necrotic/Late Apoptotic cells: Will show both green and red fluorescence (Yo-Pro-3 and PI positive).[9]

General Protocol for Assessing Photostability of a Fluorescent Dye

This protocol can be adapted to evaluate the photostability of Yo-Pro-3 under specific experimental conditions.

Materials:

-

Yo-Pro-3 solution at the working concentration

-

Appropriate buffer (e.g., PBS)

-

Fluorescence microscope with a camera capable of time-lapse imaging

-

Image analysis software

Procedure:

-

Sample Preparation: Prepare a slide with the Yo-Pro-3 solution in the desired buffer. For cell-based assessment, stain cells according to the relevant protocol.

-

Image Acquisition:

-

Locate a field of view.

-

Using a consistent excitation intensity and exposure time, acquire a series of images at regular intervals (e.g., every 30 seconds) over a defined period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Using image analysis software, measure the mean fluorescence intensity of a region of interest in each image of the time series.

-

Plot the fluorescence intensity as a function of time.

-

The rate of decrease in fluorescence intensity indicates the degree of photobleaching.

-

Visualizations

Workflow for Yo-Pro-3/PI Apoptosis Assay

References

- 1. Making sure you're not a bot! [opus4.kobv.de]

- 2. Fluorescent DNA Nanotags: Supramolecular Fluorescent Labels Based on Intercalating Dye Arrays Assembled on Nanostructured DNA Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TO-PRO-3 Stain Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA labeling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Yo-Pro-3(2+) Staining in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yo-Pro-3 is a carbocyanine-based nucleic acid stain that serves as a high-affinity probe for identifying dead or membrane-compromised cells in a population. As a cell-impermeant dye, it is effectively excluded from live cells with intact plasma membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is lost, Yo-Pro-3 can readily enter the cell and intercalate with double-stranded DNA. Upon binding to nucleic acids, its fluorescence emission is significantly enhanced, allowing for the clear discrimination of dead cells from the live cell population by flow cytometry. Its far-red fluorescence makes it particularly suitable for multiplexing with other common fluorophores that emit in the blue, green, or yellow-orange channels with minimal spectral overlap.

Principle of the Assay

The integrity of the plasma membrane is a key indicator of cell viability. Healthy, viable cells maintain a selectively permeable membrane that prevents the entry of charged molecules like Yo-Pro-3. During the later stages of apoptosis and throughout necrosis, the cell membrane becomes permeable. This allows Yo-Pro-3 to enter the cell and bind to the DNA within the nucleus. The significant increase in fluorescence upon DNA binding provides a robust signal for identifying and quantifying dead cells. When used in combination with an early apoptosis marker, such as Annexin V or the cell-permeant Yo-Pro-1 dye, a more detailed analysis of the different stages of cell death can be achieved.

Spectral Properties

A summary of the spectral properties of Yo-Pro-3 is provided in the table below.

| Property | Wavelength (nm) |

| Excitation Maximum | 612 nm[1] |

| Emission Maximum | 631 nm[1] |

| Recommended Laser | 594 nm[1] |

| Common Filter | 630/69 nm[1] |

Experimental Protocols

Materials

-

Yo-Pro-3 Iodide (1 mM solution in DMSO)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Cell culture medium appropriate for the cell type

-

Flow cytometry tubes

-

Micropipettes

-

Flow cytometer with appropriate laser and filter sets

Cell Preparation

-

For Suspension Cells:

-

Culture cells to the desired density.

-

Induce cell death using the desired experimental conditions. Include untreated and positive controls.

-

Harvest cells by centrifugation at 300-500 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS.

-

Centrifuge again and resuspend the cell pellet in an appropriate buffer (e.g., PBS or a binding buffer if co-staining with Annexin V) to a concentration of 1 x 10^6 cells/mL.

-

-

For Adherent Cells:

-

Culture cells to the desired confluency in plates.

-

Induce cell death as required by the experimental design.

-

Carefully collect the culture supernatant, which may contain detached dead and apoptotic cells.

-

Wash the adherent cells with PBS.

-

Detach the adherent cells using a gentle, non-enzymatic cell dissociation buffer or by gentle scraping. Trypsin can be used, but it must be thoroughly washed out.

-

Combine the detached cells with the cells from the supernatant.

-

Wash the combined cell suspension with cold PBS by centrifugation.

-

Resuspend the cell pellet in an appropriate buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining Protocol

-

Aliquot 100 µL of the cell suspension (approximately 1 x 10^5 cells) into a flow cytometry tube.

-

Prepare a working solution of Yo-Pro-3 stain. The optimal concentration should be determined empirically for each cell type and experimental condition but typically ranges from 25 nM to 1 µM.[1] A starting concentration of 0.1 µM is recommended. Dilute the 1 mM stock solution accordingly in the same buffer used for cell resuspension.

-

Add the appropriate volume of the diluted Yo-Pro-3 working solution to the cell suspension.

-

Incubate the cells for 15-30 minutes at room temperature or on ice, protected from light.

-

(Optional) If co-staining with other markers, add them according to their respective protocols.

-

Analyze the samples on a flow cytometer without washing.

Flow Cytometry Analysis

-

Set up the flow cytometer with the appropriate laser for excitation (e.g., 594 nm or a laser that can excite at ~612 nm) and a filter to collect the emission at ~631 nm (e.g., a 630/69 nm bandpass filter).[1]

-

Use an unstained cell sample to set the forward scatter (FSC) and side scatter (SSC) voltages and to define the main cell population, excluding debris.

-

Use a single-stained Yo-Pro-3 positive control (e.g., heat-killed cells) to set the voltage for the Yo-Pro-3 channel and to establish the positive gate.

-

If performing multicolor analysis, use single-stained controls for each fluorophore to set up the compensation matrix.

-

Acquire data for all samples, collecting a sufficient number of events for statistical analysis (typically 10,000-50,000 events per sample).

-

Analyze the data using appropriate flow cytometry software. Gate on the single-cell population using FSC-A vs FSC-H. Then, create a histogram or a dot plot to visualize the Yo-Pro-3 fluorescence. Yo-Pro-3 negative cells are considered live, while Yo-Pro-3 positive cells are dead/necrotic.

Data Presentation

The following table provides an example of quantitative data that can be obtained from a Yo-Pro-3 staining experiment in conjunction with a marker for apoptosis (e.g., Yo-Pro-1 or Annexin V) to differentiate between live, apoptotic, and necrotic cell populations.

| Cell Population | Untreated Control (%) | Treatment A (%) | Treatment B (%) |

| Live (Yo-Pro-3 negative) | 95.2 ± 2.1 | 60.5 ± 4.3 | 35.8 ± 3.9 |

| Apoptotic | 3.1 ± 0.8 | 25.1 ± 3.5 | 20.2 ± 2.7 |

| Necrotic (Yo-Pro-3 positive) | 1.7 ± 0.5 | 14.4 ± 2.1 | 44.0 ± 5.1 |

Data are representative and should be generated based on specific experimental results.

Visualizations

Experimental Workflow for Yo-Pro-3 Staining

Caption: Workflow for cell viability analysis using Yo-Pro-3 staining and flow cytometry.

Principle of Differential Staining for Cell Viability

References

Application Notes and Protocols for Apoptosis Analysis in Jurkat Cells using Yo-Pro-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders. Therefore, the accurate detection and quantification of apoptotic cells are essential for basic research and drug development. Jurkat cells, a human T-lymphocyte cell line, are a widely used model for studying apoptosis.

Yo-Pro-3 is a far-red fluorescent, cell-impermeant nucleic acid stain that is an effective marker for apoptosis. In healthy, viable cells, the plasma membrane is intact and excludes Yo-Pro-3. However, during the early to mid-stages of apoptosis, the cell membrane becomes compromised, allowing the dye to enter and stain the nucleus by intercalating with DNA. This results in a significant increase in fluorescence, which can be readily detected by flow cytometry or fluorescence microscopy. When used in conjunction with a dead cell stain like Propidium Iodide (PI), which can only enter cells in the late stages of apoptosis or necrosis where the membrane is completely ruptured, Yo-Pro-3 allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cell populations.

Principle of the Assay

The Yo-Pro-3 apoptosis assay is based on the differential permeability of the plasma membrane during the apoptotic process.

-

Viable Cells: Healthy cells maintain plasma membrane integrity and are impermeable to Yo-Pro-3 and Propidium Iodide (PI). These cells will show little to no fluorescence.

-

Early Apoptotic Cells: In the initial phases of apoptosis, the plasma membrane becomes selectively permeable, allowing the entry of Yo-Pro-3, which stains the nucleus. However, the membrane is still intact enough to exclude PI. These cells will be Yo-Pro-3 positive and PI negative.

-

Late Apoptotic/Necrotic Cells: In the later stages of apoptosis and in necrotic cells, the plasma membrane loses its integrity completely, allowing both Yo-Pro-3 and PI to enter and stain the nucleus. These cells will be positive for both Yo-Pro-3 and PI.

Data Presentation

The following tables summarize quantitative data from representative studies on apoptosis induction in Jurkat cells.

Table 1: Induction of Apoptosis in Jurkat Cells with Various Agents

| Inducing Agent | Concentration | Incubation Time | % Apoptotic Cells (Annexin V/PI or similar) | Citation |

| Camptothecin | 10 µM | 4 hours | Increased percentage of apoptotic cells compared to control | [1] |

| Staurosporine | 1 µM | 4 hours | Significant increase in apoptotic cells | [2] |

| Anti-Fas Antibody (CH11) | 1 µg/mL | 4 hours | Time-dependent increase in apoptosis | [3] |

| Etoposide | 25 µM | 5 hours | Induction of proteolytic cleavage of apoptosis-related proteins | [4] |

| Doxorubicin | 0.5 µM | 24 hours | Strong correlation between Annexin V/PI and sub-G0/G1 peak | [5][6][7] |

Table 2: Comparison of Apoptosis Detection Methods in Jurkat Cells

| Method | Principle | Advantages | Disadvantages |

| Yo-Pro-3/PI Staining | Detects changes in membrane permeability. | Simple, no-wash protocol; distinguishes early and late apoptosis. | Membrane integrity changes can also occur in necrosis. |

| Annexin V/PI Staining | Detects externalization of phosphatidylserine (PS). | A well-established early marker of apoptosis. | Binding can be calcium-dependent; PS externalization can be reversible.[4][8] |

| Caspase Activity Assays | Measures the activity of key executioner caspases (e.g., Caspase-3/7). | Directly measures a key biochemical hallmark of apoptosis. | Caspase activation can occur at different times depending on the stimulus.[9] |

| TUNEL Assay | Detects DNA fragmentation. | A marker for a later stage of apoptosis. | Can also stain necrotic cells with DNA damage. |

Experimental Protocols

Protocol 1: Induction of Apoptosis in Jurkat Cells

This protocol describes the induction of apoptosis using Staurosporine as an example. This method can be adapted for other chemical inducers.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Staurosporine

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Microcentrifuge tubes

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Prepare Staurosporine Stock Solution: Dissolve Staurosporine in DMSO to prepare a 1 mM stock solution. Store at -20°C.

-

Induce Apoptosis:

-

Seed Jurkat cells at a density of 5 x 10^5 cells/mL in a new culture flask or plate.

-

Add Staurosporine to the cell suspension to a final concentration of 1 µM. For a negative control, add an equivalent volume of DMSO to a separate cell suspension.

-

Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.[2]

-

-

Harvest Cells:

-

After incubation, transfer the cells to centrifuge tubes.

-

Pellet the cells by centrifugation at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cells once with cold PBS.

-

Resuspend the cell pellet in a suitable buffer for the apoptosis assay (e.g., 1X Annexin-binding buffer or PBS).

-

Protocol 2: Yo-Pro-3 and Propidium Iodide Staining for Flow Cytometry

This protocol is adapted from established methods for similar cyanine dyes and is optimized for Jurkat cells.

Materials:

-

Apoptosis-induced and control Jurkat cells (from Protocol 1)

-

Yo-Pro-3 Iodide (1 mM solution in DMSO)

-

Propidium Iodide (PI) (1 mg/mL solution in water)

-

1X PBS or other suitable binding buffer

-

Flow cytometry tubes

Procedure:

-

Cell Preparation:

-

Following apoptosis induction and harvesting, adjust the cell density to approximately 1 x 10^6 cells/mL in cold PBS.

-

-

Staining:

-

Prepare a staining solution containing Yo-Pro-3 and PI in PBS. The final concentration of Yo-Pro-3 should be in the range of 0.1 to 1.0 µM, and PI at 1.0 µg/mL. It is recommended to titrate the Yo-Pro-3 concentration for optimal results with your specific experimental conditions.

-

For a 1 mL cell suspension, add 1 µL of 1 µM Yo-Pro-3 working solution and 1 µL of 1 mg/mL PI stock solution.

-

Gently vortex the tubes to mix.

-

-

Incubation:

-

Incubate the cells on ice, protected from light, for 20-30 minutes.[1]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer equipped with appropriate lasers and filters for Yo-Pro-3 and PI detection.

-

Excitation/Emission Settings:

-

Yo-Pro-3: Ex: ~612 nm, Em: ~631 nm. Use a red laser (e.g., 633 nm or 640 nm) for excitation and a corresponding emission filter (e.g., 660/20 nm bandpass).[10][11]

-

PI: Ex: 488 nm or 561 nm, Em: ~617 nm. Use a blue or yellow-green laser for excitation and a corresponding emission filter (e.g., 610/20 nm bandpass).

-

-

Set up compensation controls using single-stained samples (Yo-Pro-3 only and PI only) to correct for spectral overlap.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Create a dot plot of Yo-Pro-3 fluorescence versus PI fluorescence.

-

Gate the cell populations as follows:

-

Viable cells: Yo-Pro-3 negative, PI negative (lower-left quadrant).

-

Early apoptotic cells: Yo-Pro-3 positive, PI negative (lower-right quadrant).

-

Late apoptotic/necrotic cells: Yo-Pro-3 positive, PI positive (upper-right quadrant).

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]